molecular formula C12H9ClO4 B11212107 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11212107
M. Wt: 252.65 g/mol
InChI Key: STZWZDDYVDAWDQ-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the treatment of 7-hydroxy-4-methylcoumarin with acetic anhydride . The reaction is carried out under anhydrous conditions using a catalyst such as aluminum chloride (AlCl3) to facilitate the Fries rearrangement . The reaction conditions include maintaining a temperature of around 50°C in a dry acetone solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C12H9ClO4/c1-6-3-12(15)17-10-5-11(16-7(2)14)9(13)4-8(6)10/h3-5H,1-2H3

InChI Key

STZWZDDYVDAWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C

Origin of Product

United States

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